N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide

Description

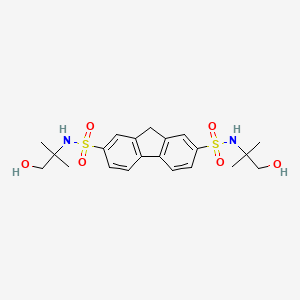

N2,N7-Bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide is a fluorene-based disulfonamide derivative characterized by two 1-hydroxy-2-methylpropan-2-yl groups attached to the sulfonamide moieties at the 2- and 7-positions of the fluorene core.

Properties

IUPAC Name |

2-N,7-N-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O6S2/c1-20(2,12-24)22-30(26,27)16-5-7-18-14(10-16)9-15-11-17(6-8-19(15)18)31(28,29)23-21(3,4)13-25/h5-8,10-11,22-25H,9,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXGXMUEXZFCMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)S(=O)(=O)NC(C)(C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 9H-fluorene to introduce sulfonic acid groups at the 2 and 7 positions. This is followed by the conversion of sulfonic acids to sulfonamides using appropriate amines. The final step involves the introduction of 1-hydroxy-2-methylpropan-2-yl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired transformations.

Industrial Production Methods

In an industrial setting, the production of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final compound through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or hydroxyalkyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones or aldehydes, while reduction of the sulfonamide groups may produce primary or secondary amines.

Scientific Research Applications

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

Medicine: Its potential therapeutic properties are being explored for the development of new pharmaceuticals.

Industry: The compound is used in the production of advanced materials, including polymers and organic electronic devices.

Mechanism of Action

The mechanism of action of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the hydroxyalkyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide and related fluorene disulfonamides:

Structural and Functional Analysis

- Substituent Effects: Hydrophilicity: The 1-hydroxy-2-methylpropan-2-yl groups in the target compound likely increase hydrophilicity compared to aryl-substituted analogs (e.g., bis(2,5-dimethylphenyl) derivatives ). This could enhance solubility in aqueous or polar organic solvents, a critical factor in pharmaceutical formulations. Steric Hindrance: Bulky substituents (e.g., cyclohexyl groups in ) may reduce reactivity but improve thermal stability.

- Biological Activity: Sulfonamide derivatives with aromatic substituents (e.g., bis(4-chlorophenyl)) show promise as β-lactamase inhibitors, with computational studies indicating strong binding energies (e.g., -9.9 kcal/mol) . Hydroxyimino-substituted analogs (e.g., ) may exhibit redox activity but require careful handling due to flammability risks.

Materials Science Applications :

- Fluorene disulfonamides with methoxy or carbazole substituents (e.g., in ) are used in organic light-emitting diodes (OLEDs), suggesting that the target compound’s hydroxyl groups could be tailored for optoelectronic applications.

Biological Activity

N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide is a complex organic compound notable for its unique molecular structure and potential biological activities. It contains a fluorene backbone with sulfonamide and hydroxyimino functional groups, which contribute to its reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 482.57 g/mol.

Research indicates that N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide exhibits significant biological activity, particularly as an enzyme inhibitor . It has been studied for its effects on various biological pathways, including those involved in cancer cell proliferation and apoptosis . The compound's mechanism involves binding to specific molecular targets, leading to alterations in cellular signaling pathways.

Inhibition Studies

Several studies have explored the inhibitory effects of this compound on enzymes critical for cancer cell growth. For instance, it has shown potential in inhibiting:

- Dihydrofolate reductase (DHFR) : A key enzyme in the folate pathway crucial for DNA synthesis.

- Carbonic anhydrase : Involved in regulating pH and fluid balance in tissues.

These interactions suggest that the compound may serve as a lead structure for developing new anticancer agents.

Interaction Studies

Interaction studies have utilized various techniques to assess the binding affinity of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide to its biological targets. Techniques include:

- Surface Plasmon Resonance (SPR)

- Isothermal Titration Calorimetry (ITC)

- Molecular Docking Studies

These methods provide insights into the compound's mechanism of action and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The unique structure of N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide can be contrasted with other related compounds. Below is a comparison table highlighting key differences:

| Compound Name | Structure Features | Molecular Formula | Unique Aspects |

|---|---|---|---|

| N2,N7-Dicyclohexyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide | Dicyclohexyl groups instead of 1-hydroxy-2-methylpropan-2-yl | C25H30N3O6S2 | More bulky substituents may affect bioactivity |

| 4,5-Dinitro-N2,N7-bis(1-hydroxypropyl)-9H-fluorene | Nitro groups increase reactivity | C25H24N4O6S | Increased electrophilicity due to nitro groups |

| N,N'-bis(3-methoxyethyl)-9H-fluorene | Methoxy substituents | C23H29N3O5S | Enhanced solubility due to methoxy groups |

This comparison illustrates how variations in substituents can significantly influence the chemical behavior and biological activity of these compounds.

Case Study 1: Cancer Cell Proliferation Inhibition

In a study focusing on breast cancer cells, N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide demonstrated a dose-dependent inhibition of cell proliferation. The compound was tested at various concentrations (0.1 µM to 10 µM), showing significant inhibition at higher doses.

Case Study 2: Apoptosis Induction

Another research effort evaluated the compound's ability to induce apoptosis in human leukemia cells. Flow cytometry analysis indicated that treatment with the compound increased the percentage of apoptotic cells compared to control groups, suggesting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N2,N7-bis(1-hydroxy-2-methylpropan-2-yl)-9H-fluorene-2,7-disulfonamide, and what are their critical optimization parameters?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of fluorene-2,7-disulfonyl chloride with 1-hydroxy-2-methylpropan-2-amine. Key steps include:

- Precursor Activation : Use of bromoacetamide intermediates (e.g., fluorene-2,7-dibromoacetamide) to enhance reactivity .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve sulfonamide bond formation efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Yield Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:2.2 for amine to disulfonyl chloride) minimize side reactions .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent integration (e.g., methyl groups at δ ~1.3 ppm, hydroxyl protons at δ ~5.2 ppm) and fluorene backbone signals (aromatic protons at δ 7.4–8.0 ppm) .

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm) and hydroxyl (O–H stretch at 3200–3550 cm) functional groups .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) validates molecular ion peaks (e.g., [M+H] for CHNOS, exact mass: 478.12 g/mol) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interactions in biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps, partial charges) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding affinities with target proteins (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock Vina. Focus on hydrogen bonding between hydroxyl groups and active-site residues .

- MD Simulations : Assess stability in aqueous environments (e.g., solvation free energy, conformational dynamics) with GROMACS or AMBER .

Q. What experimental strategies address contradictions in reported solubility and stability data across studies?

- Methodological Answer :

- Controlled Stability Assays : Expose the compound to varying pH (2–12), temperatures (4–40°C), and light conditions. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

- Solubility Profiling : Use shake-flask method in buffers (PBS, DMSO/water mixtures) with UV-Vis quantification (λmax ~270 nm for fluorene derivatives) .

- Cross-Study Comparison : Normalize data by accounting for solvent purity, crystallinity (via XRD), and hydration states (TGA/DSC analysis) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varying substituents (e.g., alkyl vs. aryl groups on the sulfonamide) .

- Biological Assays : Test against target enzymes (e.g., carbonic anhydrase) using stopped-flow kinetics or fluorescence quenching.

- Data Correlation : Use multivariate analysis (e.g., PCA or QSAR) to link structural descriptors (logP, polar surface area) to activity .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.